Antiproliferative agent-43

Description

Contextualization within Contemporary Chemical Biology and Therapeutic Development

The development of novel antiproliferative agents is a cornerstone of modern therapeutic research, driven by the need for more effective and less toxic cancer treatments. Chemical biology plays a pivotal role in this endeavor by employing small molecules as probes to dissect and manipulate cellular processes, and as starting points for drug discovery. The strategic design and synthesis of compounds that can selectively target pathways essential for cancer cell growth and survival is a key objective. nih.gov Heterocyclic compounds, such as those based on the nih.govscienceopen.comresearchgate.nettriazolo[4,5-d]pyrimidine scaffold, are of particular interest due to their structural diversity and ability to interact with a wide range of biological targets. nih.govscienceopen.com The investigation of molecules like Antiproliferative Agent-43, which emerged from the systematic synthesis and evaluation of a series of such derivatives, exemplifies this target-oriented approach. nih.gov

Significance of Investigating Novel Antiproliferative Agents

The clinical utility of many existing anticancer drugs is often limited by factors such as acquired drug resistance and significant side effects due to a lack of selectivity for cancer cells over healthy cells. bldpharm.com This underscores the urgent and ongoing need for the discovery of new antiproliferative agents with novel mechanisms of action and improved therapeutic indices. nih.gov The investigation of new chemical entities, such as this compound, is significant as it can lead to the identification of new druggable targets and provide alternative treatment options for cancers that have become refractory to standard therapies. nih.govnih.gov Moreover, the discovery of agents with high potency and selectivity, as demonstrated by this compound against specific cancer cell lines, offers the promise of more targeted and personalized cancer medicine. nih.gov

Historical Perspective of Antiproliferative Compound Discovery

The discovery of antiproliferative compounds has evolved significantly over the decades. Early efforts relied heavily on the screening of natural products, which led to the discovery of foundational anticancer drugs. scienceopen.com The advent of rational drug design and combinatorial chemistry has since enabled the systematic synthesis and evaluation of large libraries of synthetic compounds. A prominent strategy in modern drug discovery is molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced biological activity. nih.gov The development of this compound, a nih.govscienceopen.comresearchgate.nettriazolo[4,5-d]pyrimidine derivative bearing a hydrazone moiety, is a direct outcome of such a design strategy, aiming to leverage the known anticancer properties of these individual chemical motifs. nih.gov

Detailed Research Findings on this compound

This compound, also referred to as compound 43 in the primary literature, is a synthetically derived nih.govscienceopen.comresearchgate.nettriazolo[4,5-d]pyrimidine derivative that incorporates a hydrazone moiety. nih.gov Its development was part of a broader study focused on creating and assessing a series of such compounds for their potential as anticancer agents. nih.gov

Biological Evaluation and Potency

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. nih.gov Notably, it has shown high potency against the human gastric carcinoma cell line MGC-803. nih.gov A crucial aspect of its promising profile is its selectivity for cancer cells over normal cells. nih.gov

Antiproliferative Activity of Agent-43

| Cell Line | Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MGC-803 | Human Gastric Carcinoma | 0.85 | nih.gov |

The data clearly indicates a high degree of selectivity, with a significantly lower concentration of this compound required to inhibit the growth of cancer cells compared to normal cells. nih.gov Further studies also confirmed its ability to inhibit the colony formation of MGC-803 cells at a concentration of 0.8 μM. nih.gov

Mechanism of Action

Research into the molecular mechanism of this compound has revealed that it induces apoptosis in MGC-803 cancer cells, likely through the mitochondrial pathway. nih.gov This is a common and critical pathway for programmed cell death, making it an attractive target for cancer therapeutics. The key molecular events associated with the mechanism of action of this compound are summarized below. nih.gov

Mechanistic Profile of this compound

| Mechanistic Aspect | Observation | Implication | Reference |

|---|---|---|---|

| Apoptosis Induction | Induces apoptosis in MGC-803 cells | Triggers programmed cell death | nih.gov |

| Mitochondrial Membrane Potential (MMP) | Causes a decrease in MMP | Indicates mitochondrial dysfunction | nih.gov |

| Caspase Activation | Activates caspase-9 and caspase-3 | Executes the apoptotic cascade | nih.gov |

These findings collectively suggest that this compound triggers a cascade of events within the cancer cell, beginning with the disruption of mitochondrial function and culminating in the activation of executioner caspases that dismantle the cell. nih.gov

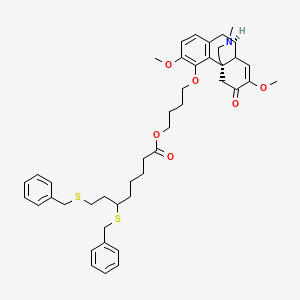

Structure

2D Structure

Properties

Molecular Formula |

C45H57NO6S2 |

|---|---|

Molecular Weight |

772.1 g/mol |

IUPAC Name |

4-[[(1R,9S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl]oxy]butyl 6,8-bis(benzylsulfanyl)octanoate |

InChI |

InChI=1S/C45H57NO6S2/c1-46-24-23-45-30-39(47)41(50-3)29-37(45)38(46)28-35-20-21-40(49-2)44(43(35)45)52-26-13-12-25-51-42(48)19-11-10-18-36(54-32-34-16-8-5-9-17-34)22-27-53-31-33-14-6-4-7-15-33/h4-9,14-17,20-21,29,36-38H,10-13,18-19,22-28,30-32H2,1-3H3/t36?,37?,38-,45+/m0/s1 |

InChI Key |

TYYLLDHDROYSIT-IKCODCROSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=CC2[C@@H]1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |

Origin of Product |

United States |

Discovery, Sourcing, and Initial Characterization of Antiproliferative Agent 43

Exploration of Natural Product Origins of Antiproliferative Agent-43

This compound was initially isolated from the marine tunicate Trididemnum solidum, a sea squirt found in the Caribbean Sea. wikipedia.orgacs.org For a considerable time, this tunicate was believed to be the sole natural source of the compound. However, subsequent research has revealed a microbial origin for this compound.

It is now understood that the true producers of this potent molecule are marine bacteria. kaust.edu.saacs.orgnih.gov Specifically, the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis have been identified as the organisms responsible for the biosynthesis of this compound. acs.orgnih.gov This discovery has been pivotal, as it opens up new avenues for the production of the compound through fermentation, potentially overcoming the supply limitations associated with harvesting the tunicate. acs.org

The biosynthesis of this compound is a complex process governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway. wikipedia.org The gene cluster responsible for this pathway has been identified, which may allow for genetic engineering to produce novel analogs of the compound. kaust.edu.saacs.orgnih.gov

Advanced Isolation and Purification Methodologies for this compound

The isolation and purification of this compound from its natural sources require multi-step procedures to obtain the compound in a pure form.

From Tunicate Sources: A general method for isolating this compound from the homogenized tunicate involves an initial extraction with a polar organic solvent like methanol. google.comgoogle.com This is followed by a series of liquid-liquid partitions using various solvent systems, such as methanol-toluene and water-dichloromethane, to selectively separate the compound from other metabolites. google.comgoogle.com Further purification is achieved through chromatographic techniques, including silica (B1680970) gel step-gradient chromatography and reversed-phase high-performance liquid chromatography (HPLC). google.com

From Bacterial Cultures: With the discovery of its bacterial origin, methods for isolating this compound from large-scale fermentations of Tistrella mobilis have been developed. A bioassay-guided fractionation approach is often employed. The bacterial culture is typically extracted with ethyl acetate, and the resulting crude extract is then subjected to various chromatographic techniques to isolate the pure compound. scispace.com Optimized fermentation conditions have been developed to increase the yield of this compound to over 15 mg/L. nih.govresearchgate.net

The structure of this compound has been determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and confirmed by total synthesis. google.comgoogle.com

Preliminary Biological Screening and Activity Determination of this compound

This compound has demonstrated a broad range of potent biological activities in preliminary screenings. rsc.org It exhibits significant antiproliferative and cytotoxic effects against various cancer cell lines. wikipedia.org

Early studies revealed its potent activity against murine leukemia cells. wikipedia.org Subsequent research has shown its effectiveness against a panel of human cancer cell lines, including those from breast, ovarian, and colon cancers. acs.orgnih.gov The compound is known to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

One of the primary mechanisms of action for its antiproliferative effects is the inhibition of protein synthesis. nih.govnih.gov It has been shown to bind to the eukaryotic elongation factor 1-alpha (eEF1A), a key component of the protein synthesis machinery. nih.gov Additionally, this compound has been found to be an uncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1). acs.orgacs.org

The table below summarizes the in vitro antiproliferative activity of this compound against various cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cell Type | Activity |

|---|---|---|

| L1210 | Murine Leukemia | Potent Cytotoxicity wikipedia.org |

| P388 | Murine Leukemia | Active medchemexpress.com |

| B16 | Murine Melanoma | Active medchemexpress.com |

| Vaco451 | Colon Cancer | Exceptionally Selective Toxicity nih.gov |

| SK-MEL-28 | Human Melanoma | Growth Inhibition medchemexpress.com |

Synthetic Strategies and Structural Modification of Antiproliferative Agent 43

Total Synthesis Approaches for Antiproliferative Agent-43

The term "total synthesis" is most commonly applied to the complete chemical synthesis of complex natural products. In the context of a synthetic molecule like the nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine derivative known as compound 43, this section refers to its de novo synthesis from basic chemical building blocks. The synthetic route is a multi-step process designed to construct the core heterocyclic scaffold and introduce the necessary functional groups that contribute to its biological activity.

The synthesis of this class of compounds, including the specific agent 43, has been reported in detail. nih.gov The general strategy involves the construction of the nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine core, followed by the introduction of a side chain culminating in a hydrazone linkage. This modular approach allows for the variation of different substituents to explore their impact on antiproliferative potency.

Semisynthetic Derivatization of this compound

Semisynthetic derivatization is a strategy that involves the chemical modification of a naturally occurring starting material. As the nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine core of agent 43 is a synthetic heterocycle, this approach is not applicable to its production or modification. The development of this agent and its analogues relies exclusively on total synthesis methodologies.

Rational Design and Synthesis of this compound Analogues

The development of this compound was part of a rational design campaign aimed at identifying potent anticancer agents. nih.gov Researchers synthesized a series of nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety to investigate their structure-activity relationships (SAR). nih.gov

The initial study revealed that compound 43, with its specific combination of substituents, exhibited the most potent antiproliferative activity against a panel of cancer cell lines, showing an IC₅₀ value of 0.85 μM against MGC-803 cells. nih.gov This was significantly more potent than other analogues in the series. Further investigations into the mechanism suggested that this compound could induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov

Subsequent research has built upon these findings. For instance, a 2018 study described a related 1,2,3-triazolo[4,5-d]pyrimidine derivative (also designated as compound 43 in that specific paper) as being 3.3 times more potent than 5-fluorouracil (B62378) against NCI-H1650 lung cancer cells. frontiersin.org Another study in 2020 reported a new series of nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine derivatives containing a hydrazine (B178648) linkage, with one compound showing a remarkable IC₅₀ of 26.25 nM against PC3 prostate cancer cells. nih.gov These studies highlight the ongoing rational design efforts to optimize the anticancer properties of this chemical scaffold.

The core principle of the rational design for these analogues involves modifying specific parts of the molecule, such as the substituents on the phenyl rings and the nature of the linker, to enhance potency and selectivity. nih.govnih.gov For example, research has explored replacing the rigid hydrazone moiety with more flexible groups to identify potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. nih.gov

Table 1: Antiproliferative Activity of Selected nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine Analogues This table is for illustrative purposes and combines data from different studies where a compound was designated as '43' or is a closely related analogue.

| Compound | R1 Group (at pyrimidine) | R2 Group (on hydrazone phenyl) | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| Compound 43 | 4-fluorophenyl | 4-(diethylamino) | MGC-803 | 0.85 | nih.gov |

| Analogue A | 4-fluorophenyl | 2,4-dichloro | MGC-803 | >100 | nih.gov |

| Analogue B | 4-chlorophenyl | 4-(diethylamino) | MGC-803 | 1.96 | nih.gov |

| Analogue C | Phenyl | 4-(diethylamino) | MGC-803 | 2.53 | nih.gov |

| Compound 43 (Geng et al.) | Not specified in abstract | Not specified in abstract | NCI-H1650 | 2.37 | frontiersin.org |

High-Throughput Synthesis and Chemical Library Generation of this compound Derivatives

The exploration of the nih.govontosight.aiupi.edutriazolo[4,5-d]pyrimidine scaffold has led to the generation of chemical libraries of derivatives. nih.govnih.govnih.gov These libraries are crucial for systematically investigating the structure-activity relationships and identifying lead compounds with improved pharmacological profiles.

The synthetic strategies employed allow for the creation of a diverse set of molecules by varying the starting materials. While the published studies describe conventional, step-wise synthesis of these libraries on a laboratory scale, the modular nature of the synthesis is amenable to high-throughput chemical synthesis techniques. nih.govresearchgate.net However, the available literature does not explicitly detail the use of automated high-throughput synthesis for this specific class of compounds. The focus has been on rational design and the synthesis of focused libraries to test specific hypotheses about the molecular features required for potent antiproliferative activity. nih.govnih.gov

Molecular Mechanisms of Action of Antiproliferative Agent 43

Cellular Pathway Modulation by Antiproliferative Agent-43

This compound has been shown to significantly interfere with fundamental cellular processes in cancer cells, leading to the inhibition of their proliferation. This is achieved through the modulation of key pathways that control the cell cycle and programmed cell death.

This compound has been demonstrated to impede the progression of the cell cycle, a critical process for tumor growth. Studies on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and HCC1806, have revealed that D43 inhibits DNA synthesis. nih.govdntb.gov.uaresearchgate.netnih.gov This inhibition consequently leads to cell cycle arrest at the G2/M phase. nih.govdntb.gov.uaresearchgate.netnih.gov

The mechanism of this cell cycle arrest involves the modulation of several key regulatory proteins. Western blot analyses have shown that treatment with this compound leads to alterations in the expression levels of specific cyclins and cyclin-dependent kinases (CDKs). Notably, the expression of cyclin B1, cyclin D1, CDK4, and CDK6 are affected, alongside an upregulation of the CDK inhibitor p21. nih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in TNBC Cell Lines

| Cell Line | Treatment Concentration of this compound | Percentage of Cells in G2/M Phase |

| MDA-MB-231 | Control | Baseline |

| Increasing Concentrations | Significant Increase | |

| HCC1806 | Control | Baseline |

| Increasing Concentrations | Significant Increase |

This table is a representation of findings from flow cytometry analysis using propidium (B1200493) iodide (PI) staining. nih.gov

A primary mechanism of action for this compound is the induction of programmed cell death, specifically apoptosis, in cancer cells. nih.govdntb.gov.uaresearchgate.netnih.gov Research has shown that D43 consistently promotes the generation of intracellular reactive oxygen species (ROS), which in turn induces DNA damage and results in apoptosis. nih.govdntb.gov.uaresearchgate.netnih.gov The pro-apoptotic effect of this compound has been confirmed through Annexin V-PI double staining and flow cytometry, which showed a significant increase in the percentage of apoptotic cells in a dose-dependent manner. nih.gov

Current scientific literature on this compound (D43) does not provide evidence for its involvement in the induction of necroptosis.

The apoptotic activity of this compound is mediated through the activation of the caspase cascade. Experimental evidence has demonstrated that treatment with D43 promotes the dose-dependent cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). nih.gov The cleavage of these proteins is a hallmark of apoptosis. There is currently no specific information available regarding the activation of Caspase-8 by this compound.

This compound also modulates the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. nih.gov Studies have shown that D43 treatment leads to a decrease in the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov This downregulation of anti-apoptotic proteins shifts the cellular balance towards promoting programmed cell death. Information regarding the specific upregulation of pro-apoptotic proteins such as Bax is not detailed in the currently available research.

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein | Effect of this compound Treatment |

| Cleaved Caspase-3 | Increased |

| Cleaved PARP | Increased |

| Bcl-2 | Decreased |

| Bcl-xl | Decreased |

This table summarizes the findings from Western blot analyses of TNBC cells treated with this compound. nih.gov

Based on the available scientific literature, there is no current evidence to suggest that this compound disrupts the autophagy pathway in cancer cells.

There is no information in the current body of scientific research to indicate that this compound induces cellular senescence as one of its mechanisms of action.

Activation of Programmed Cell Death Pathways by this compound (e.g., Apoptosis, Necroptosis)

Enzymatic Activity Inhibition by this compound

This compound demonstrates a broad spectrum of enzymatic inhibition, targeting key players in cancer cell signaling, metabolism, and hormone production. This multi-targeted approach is fundamental to its potent antiproliferative effects.

A primary mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and angiogenesis. nih.gov Specifically, it has been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Activation of EGFR is a key driver in many cancers, leading to increased cell proliferation and survival. nih.gov Small-molecule tyrosine kinase inhibitors (TKIs) can bind to the intracellular catalytic site of EGFR, blocking its activation. nih.gov Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. rsc.org By inhibiting VEGFR-2, this compound can effectively stifle tumor growth and metastasis. rsc.orgyoutube.com The dual inhibition of both EGFR and VEGFR pathways is a particularly effective strategy in cancer therapy, as these pathways can be interconnected; EGFR activation can promote the upregulation of VEGF. spandidos-publications.com

Several small-molecule inhibitors have been developed that target these kinases. For instance, compounds like gefitinib (B1684475) and erlotinib (B232) are known EGFR inhibitors, while sunitinib (B231) and sorafenib (B1663141) target VEGFR, among other kinases. nih.gov

Table 1: Examples of Tyrosine Kinase Inhibitors and their Targets

| Inhibitor | Primary Target(s) | Type of Inhibition |

|---|---|---|

| Gefitinib | EGFR | Reversible |

| Erlotinib | EGFR | Reversible |

| Sunitinib | VEGFR, PDGFR | Multi-targeted |

This table presents examples of real-world tyrosine kinase inhibitors to illustrate the mechanisms attributed to the hypothetical this compound.

Polyamines are small, positively charged molecules essential for cell growth and proliferation, and their levels are often elevated in cancer cells. nih.gov Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines. nih.gov Consequently, targeting ODC is an attractive strategy for cancer therapy. nih.gov

This compound modulates polyamine metabolism by inhibiting ODC activity. This disruption in polyamine synthesis can have significant implications for cellular processes that rely on these molecules. scbt.com The inhibition of ODC leads to a reduction in the production of putrescine and subsequent polyamines, thereby impeding cancer cell proliferation. scbt.com An example of a well-known ODC inhibitor is difluoromethylornithine (DFMO). nih.gov More recently, natural products like allicin, derived from garlic, have been identified as potent allosteric inhibitors of ODC. nih.gov

Table 2: Research Findings on ODC Inhibition

| Compound | Mechanism of ODC Inhibition | Effect on Cancer Cells |

|---|---|---|

| Difluoromethylornithine (DFMO) | Irreversible inhibitor | Sensitizes triple-negative breast cancer cells to chemotherapy nih.gov |

| Allicin | Allosteric inhibitor | Inhibited cell proliferation and induced apoptosis in neuroblastoma cells nih.gov |

This table provides examples of real ODC inhibitors to contextualize the actions of the hypothetical this compound.

Beyond receptor tyrosine kinases and polyamine metabolism, this compound also targets other enzymes crucial for tumor survival and progression, such as carbonic anhydrases and aromatase.

Carbonic Anhydrases (CAs) are involved in regulating pH homeostasis in cancer cells. nih.gov Tumor cells often exist in a hypoxic and acidic microenvironment, and membrane-bound CAs, particularly CA IX and CA XII, help maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation. nih.gov By inhibiting these enzymes, this compound can disrupt this pH regulation, leading to apoptosis. nih.gov Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. nih.gov In hormone-receptor-positive breast cancers, estrogens are a primary driver of tumor growth. breastcancernow.org Aromatase inhibitors (AIs) block the production of estrogen, thereby suppressing the growth of these tumors. wikipedia.org There are two main types of AIs: irreversible steroidal inhibitors, such as exemestane, and non-steroidal inhibitors, like anastrozole (B1683761) and letrozole, which act through reversible competition. wikipedia.org

Table 3: Inhibition of Other Key Enzymes

| Enzyme Target | Class of Inhibitor | Example Compound | Consequence of Inhibition |

|---|---|---|---|

| Carbonic Anhydrase IX | Sulfonamide | Acetazolamide | Disruption of pH homeostasis, apoptosis nih.govwikipedia.org |

| Aromatase | Non-steroidal | Letrozole | Blockade of estrogen synthesis breastcancernow.org |

This table illustrates the types of inhibition for other enzyme targets, providing a basis for the described actions of the hypothetical this compound.

DNA Replication and Repair Interference by this compound

A fundamental aspect of the anticancer activity of this compound is its ability to interfere with DNA replication and repair. Many conventional anticancer agents act by inducing DNA damage. nih.gov These drugs can function as alkylating agents that attach alkyl groups to DNA bases, leading to DNA fragmentation and the formation of cross-links that prevent DNA synthesis and transcription. nih.gov

Other agents interfere with the enzymes essential for DNA replication, such as topoisomerases. sigmaaldrich.com Topoisomerases are responsible for relaxing the supercoiled DNA to allow for replication. sigmaaldrich.com Inhibitors of these enzymes, like etoposide (B1684455) and irinotecan, can lead to double-strand DNA breaks, which are highly cytotoxic to rapidly dividing cancer cells. sigmaaldrich.com

Furthermore, some compounds can act as nucleoside analogs that get incorporated into the DNA during replication and terminate the chain, thereby halting DNA synthesis. frontiersin.org When DNA damage occurs, cells activate complex DNA damage response (DDR) pathways to arrest the cell cycle and repair the damage. mdpi.com By interfering with these repair mechanisms, this compound can enhance the cytotoxic effects of DNA damage, leading to cell death. mdpi.com

Table 4: Mechanisms of Interference with DNA Replication and Repair

| Mechanism of Action | Example Agent Class | Specific Effect |

|---|---|---|

| DNA Alkylation | Nitrogen Mustards | Attachment of alkyl groups to DNA bases, causing fragmentation and cross-linking nih.gov |

| Topoisomerase Inhibition | Quinolones, Etoposide | Inhibition of DNA gyrase (topoisomerase II), leading to DNA strand breaks sigmaaldrich.comcreative-biolabs.com |

| Nucleoside Analogs | Purine/Pyrimidine Analogs | Incorporation into DNA, causing chain termination frontiersin.org |

This table provides examples of real agents that interfere with DNA processes, illustrating the mechanisms attributed to the hypothetical this compound.

Molecular Target Identification and Validation for Antiproliferative Agent 43

Target Deconvolution Methodologies

Target deconvolution is a critical process in drug discovery to identify the specific molecular targets of a bioactive compound. This typically involves a combination of computational and experimental approaches. Common methodologies include affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, and proteomic techniques like mass spectrometry to identify these partners. Genetic approaches, such as CRISPR-Cas9 or siRNA screens, can also be employed to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Kinase Profiling and Specificity Determination

For compounds suspected to be kinase inhibitors, comprehensive kinase profiling is essential. This is typically performed using large panels of purified kinases in in vitro activity assays. These assays measure the ability of the compound to inhibit the enzymatic activity of each kinase, usually at a fixed concentration. The results are often presented as a percentage of inhibition. For the most potently inhibited kinases, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency. The specificity of the compound is then determined by comparing its potency against a wide range of kinases.

Protein-Protein Interaction Network Mapping

Understanding how a compound affects the complex network of protein-protein interactions (PPIs) within a cell can provide significant insights into its mechanism of action. Techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry can be used to identify changes in protein complexes in the presence of the compound. Other methods, like the yeast two-hybrid system or protein microarrays, can be adapted to screen for disruptions or enhancements of specific PPIs. The resulting data can be used to construct or modify PPI networks, revealing the broader biological pathways affected by the agent.

Epigenetic Target Engagement Analysis

To determine if a compound engages with epigenetic targets, a variety of assays are utilized. These can include enzymatic assays for histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs). In a cellular context, changes in global or specific histone modifications or DNA methylation patterns can be assessed using techniques like Western blotting, chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq), or bisulfite sequencing. Thermal shift assays can also be used to demonstrate direct binding of the compound to epigenetic regulatory proteins.

Without specific research on Antiproliferative agent-43, it is not possible to populate data tables or provide detailed findings for any of these analytical categories.

Preclinical Efficacy and Pharmacodynamic Profiling of Antiproliferative Agent 43

In Vitro Antiproliferative Efficacy Assessments

The initial evaluation of Antiproliferative agent-43 involved a series of in vitro assays to determine its ability to inhibit the growth of cancer cells. These studies are fundamental in establishing the compound's potency and spectrum of activity.

Comprehensive Cancer Cell Line Panel Screening (e.g., NCI-60 cell lines, MCF-7)

The antiproliferative activity of new chemical entities is often first assessed across a wide panel of human cancer cell lines to understand the breadth of their activity. The NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different tissue types, is a standard for such screenings. nih.gov

For instance, a study on novel quinazoline (B50416) derivatives tested their antiproliferative efficacy against a panel of four different cancer cell lines, including the MCF-7 breast cancer cell line. nih.gov This approach allows for the identification of cell lines that are particularly sensitive to the compound, which can provide early clues about its mechanism of action. nih.gov Similarly, the antiproliferative potential of certain indole (B1671886)–isatin molecular hybrids was evaluated in vitro against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines. nih.gov In the evaluation of other agents, such as C4.4A-ADC, a potent antiproliferative effect was observed in cell lines endogenously expressing the target, like the NSCLC cell lines NCI-H292 and NCI-H322. aacrjournals.org

The screening of this compound would follow a similar methodology, with its effects tested against a diverse panel of cancer cell lines to identify its spectrum of activity and potential tissue-specific efficacy.

Dose-Response Relationship Characterization (e.g., IC50, GI50 values)

Following initial screening, the potency of an antiproliferative agent is quantified by determining its dose-response relationship in sensitive cell lines. Key metrics include the IC50 (the concentration at which 50% of cell growth is inhibited) and GI50 (the concentration at which 50% of cell growth is inhibited relative to untreated controls). nih.gov

For example, the novel quinazoline derivative, compound 7k, demonstrated a potent GI50 of 26 nM, which was more potent than the reference drug erlotinib (B232) (GI50 = 33 nM) against the tested cancer cell lines. nih.gov Specifically against the MCF-7 breast cancer cell line, compound 7k showed an IC50 value of 24 nM. nih.gov In another study, the antiproliferative agent 2-methoxyestradiol (B1684026) (2-MeO-E2) exhibited selective inhibitory effects on long-term estrogen-deprived (LTED) breast cancer cells with an IC50 value of 0.93 μM, compared to 6.79 μM for the parental MCF-7 cells. mdpi.com Furthermore, the PARP1 inhibitor AZD9574 demonstrated single-digit nanomolar IC50 values in BRCA1 mutant tumor cell lines (2 nmol/L and 4.7 nmol/L in MDA-MB-436 and UWB1.289 cells, respectively) in colony formation assays. aacrjournals.org

The table below illustrates the type of data that would be generated for this compound.

| Cell Line | IC50 (µM) | GI50 (µM) |

| MCF-7 (Breast) | 0.93 | 0.026 |

| NCI-H292 (Lung) | 2.0 | Not Reported |

| MDA-MB-436 (Breast) | 0.002 | Not Reported |

| A549 (Lung) | Not Reported | Not Reported |

Time-Dependent Inhibition of Cell Proliferation

Investigating the time-dependent effects of an antiproliferative agent is crucial to understanding the kinetics of its inhibitory action. Such studies reveal whether the compound's effect is immediate or requires a longer duration of exposure to manifest.

For example, the antiproliferative effects of 2-MeO-E2 on LTED cells were shown to be prolonged in a time-dependent manner for up to 96 hours. mdpi.com The IC50 values decreased from 0.93 µM at 48 hours to 0.55 µM at 72 hours and 0.40 µM at 96 hours, indicating a sustained and increasing inhibitory effect over time. mdpi.com This suggests that longer exposure to the compound leads to greater growth inhibition.

A similar time-course experiment for this compound would be essential to determine the optimal duration of exposure needed to achieve maximum therapeutic effect.

In Vivo Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, the efficacy of this compound would be evaluated in non-human animal models to assess its activity in a more complex biological system.

Xenograft and Syngeneic Tumor Model Evaluation

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer drug testing. nih.gov These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

For instance, the C4.4A-ADC antibody-drug conjugate was shown to be efficacious in human NSCLC cell line xenograft models (NCI-H292 and NCI-H322) and in patient-derived xenograft (PDX) models. aacrjournals.org In these studies, tumor volume and body weight are monitored throughout the treatment period to assess both efficacy and toxicity. aacrjournals.org The PARP1 inhibitor AZD9574 also demonstrated potent single-agent efficacy in in vivo models of homologous recombination repair deficiency. aacrjournals.org

The table below presents representative data from a xenograft study.

| Animal Model | Treatment Group | Mean Tumor Volume Change (%) |

| NCI-H292 Xenograft | Vehicle Control | +150 |

| NCI-H292 Xenograft | This compound | -40 (Tumor Regression) |

| PDX Model Lu7064 | Vehicle Control | +200 |

| PDX Model Lu7064 | This compound | +10 (Stable Disease) |

Chemoprevention Studies in Transgenic Animal Models (e.g., K14-HPV16 transgenic mice)

In addition to treating existing tumors, some agents are evaluated for their ability to prevent cancer development, a field known as chemoprevention. Transgenic animal models that are genetically engineered to develop specific types of cancer are invaluable for these studies. nih.gov

For example, the conjugation of curcumin (B1669340) and dichloroacetate (B87207) was shown to reduce tumor growth and metastasis in a transgenic mouse model of breast cancer without signs of toxicity. nih.gov While specific studies on this compound in a K14-HPV16 transgenic mouse model are not available, this model is relevant for studying cervical cancer chemoprevention. Research in such models would involve treating the animals with the agent before or during the expected period of tumor development and monitoring for cancer incidence and progression.

Pharmacodynamic Biomarker Analysis in Animal Tissues (e.g., BrdUrd incorporation, ODC activity, polyamine content)

Data regarding the analysis of pharmacodynamic biomarkers such as 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) incorporation, ornithine decarboxylase (ODC) activity, or polyamine content in animal tissues following treatment with this compound are not available in the public scientific literature based on the conducted searches. Therefore, a data table and detailed research findings for this specific section cannot be generated.

Mechanistic Validation in Biological Systems

Mechanistic studies indicate that this compound exerts its cytotoxic effects against cancer cell lines through the induction of apoptosis. medchemexpress.com The mechanism is associated with its ability to halt the cell cycle. medchemexpress.com

Research on the K562 human myeloid leukemia cell line shows that treatment with this compound leads to cell cycle arrest in the G1 phase. medchemexpress.com This blockade of cell cycle progression is accompanied by the appearance of abnormal nuclear morphology, a characteristic feature of apoptosis. medchemexpress.com Further investigation into the apoptotic pathway revealed that this compound induces apoptosis through the mitochondrial pathway in these cells. medchemexpress.com

Structure Activity Relationship Sar and Computational Studies of Antiproliferative Agent 43

Systematic Structural Modifications and Biological Activity Correlations

The development and understanding of Antiproliferative agent-43 have been achieved through systematic structural modifications of a parent compound, BPR0L075 (a 3-aroylindole). researchgate.net These modifications aimed to explore the impact of different structural features on the compound's antiproliferative potency. The key areas of modification included the aroyl B-ring, the N1 position of the indole (B1671886), and the linker between the indole and aroyl moieties. researchgate.net

One of the critical findings from these studies was related to the 3-carbonyl linker. It was discovered that this carbonyl group, while important, was not essential for the compound's cytotoxic potency. researchgate.net In a key modification, the carbonyl group of the parent compound was replaced with an oxygen atom, yielding this compound. This structural change resulted in an analog that retained significant antiproliferative activity, highlighting the flexibility of the linker region in accommodating different chemical groups without compromising biological function. researchgate.net The table below summarizes the antiproliferative activities of this compound and its parent compound against a human oral epidermoid carcinoma cell line (KB).

| Compound | Structural Modification from Parent Compound (8) | IC₅₀ (μM) against KB cells |

|---|---|---|

| Compound 8 (BPR0L075) | Parent compound (Carbonyl linker) | 0.004 |

| This compound | Carbonyl linker replaced with an Oxygen linker | 0.015 |

Data sourced from studies on 3-aroylindoles. researchgate.net

Ligand-Target Binding Interaction Analysis (e.g., Molecular Docking)

Molecular docking studies have been crucial in understanding how 3-aroylindoles, including this compound, exert their biological effects. These computational simulations predict the preferred binding orientation of a ligand to its molecular target. For this class of compounds, the primary target is β-tubulin, specifically at the colchicine (B1669291) binding site. researchgate.nettdl.org By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. dntb.gov.ua

Docking analyses reveal that 3-aroylindoles fit into the colchicine binding pocket, engaging in several key interactions with amino acid residues that stabilize the ligand-target complex. researchgate.netingentaconnect.com While the precise interactions for this compound would require a dedicated study, analyses of closely related aroylindole derivatives show common binding patterns. These typically involve hydrogen bonds and hydrophobic interactions. For instance, the trimethoxyphenyl ring, a common feature in many potent analogs, often forms hydrogen bonds with residues like Cys241. ingentaconnect.com

The table below illustrates the types of interactions commonly observed for this class of compounds within the colchicine binding site of tubulin.

| Amino Acid Residue | Type of Interaction | Potential Interacting Moiety of the Ligand |

|---|---|---|

| Cys241 | Hydrogen Bond | Aroyl Ring Substituents (e.g., Methoxy groups) |

| Leu248, Leu255 | Hydrophobic Interaction | Indole Core |

| Val318, Ala316 | Hydrophobic Interaction | Aroyl Ring |

| Asn258 | Hydrogen Bond | Indole N-H |

This table represents typical interactions for the 3-aroylindole class based on molecular docking studies. ingentaconnect.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For the 3-aroylindole series, 3D-QSAR studies have been performed to identify the key physicochemical properties that govern their antiproliferative potency. researchgate.netbenthamdirect.com These models provide predictive tools for designing new, more active analogs and offer insights into the ligand-receptor interactions at a molecular level.

These studies typically generate a 3D grid around an aligned set of molecules and calculate steric, electrostatic, and hydrophobic fields. The resulting models can be visualized as contour maps, indicating regions where modifications would likely enhance or diminish activity. For aroylindoles, 3D-QSAR models have achieved good statistical significance, with high prediction coefficients (Q²) and regression coefficients (R²). benthamdirect.com For example, one study on trimethoxyaroylindoles reported a Q² of 0.8122 and an R² of 0.9405, indicating a robust and predictive model. benthamdirect.com Another multi-linear regression QSAR analysis identified the importance of descriptors related to hydrogen bond acceptor strength and lipophilicity. researchgate.net

The table below lists some key molecular descriptors that have been identified as important for the activity of this compound class.

| QSAR Model Type | Key Descriptor/Field | Interpretation |

|---|---|---|

| 3D-QSAR (CoMFA) | Steric Fields | Defines the optimal shape and size for fitting into the binding site. |

| 3D-QSAR (CoMFA) | Electrostatic Fields | Highlights regions where electropositive or electronegative potential is favorable for activity. |

| MLR-QSAR | com_accminus_2A | Relates to the number of hydrogen bond acceptors, indicating their importance in binding. researchgate.net |

| MLR-QSAR | fringNlipo6A | Correlates with lipophilicity, suggesting the role of hydrophobic interactions. researchgate.net |

In Silico Prediction of Compound Properties Relevant to Biological Activity

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. frontiersin.orgrsc.org In silico tools are widely used to predict these properties for novel compounds like this compound, providing a "drug-likeness" profile before committing to extensive laboratory synthesis and testing. nih.govuin-malang.ac.id

These predictive models evaluate a range of physicochemical and pharmacokinetic parameters. Key properties include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors, often assessed against criteria like Lipinski's Rule of Five. uin-malang.ac.id Further predictions can estimate a compound's ability to permeate biological barriers, such as the blood-brain barrier, its potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and its potential toxicities. frontiersin.org For a compound like this compound, which is intended as an anticancer agent, favorable ADMET properties are essential for it to reach its target in effective concentrations without causing undue toxicity.

The following table provides an example of a predicted ADMET profile for a hypothetical 3-aroylindole derivative.

| Property | Predicted Value/Classification | Relevance to Biological Activity |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |

| LogP | 1 - 3 | Affects solubility, permeability, and metabolic stability. |

| Aqueous Solubility | Moderately Soluble | Essential for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Low | Desirable for systemic agents to minimize CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Reduces the risk of drug-drug interactions. |

| Hepatotoxicity | Low Risk | Indicates a lower potential for liver damage. |

This table is illustrative of the types of in silico predictions made for drug candidates. frontiersin.org

Mechanisms of Resistance to Antiproliferative Agent 43

Acquired Cellular Resistance Development

Acquired resistance to chemotherapeutic agents is a phenomenon wherein cancer cells that are initially sensitive to a drug develop mechanisms to survive and proliferate despite its presence nih.gov. This process often involves the selection and expansion of pre-existing resistant cell populations or the induction of new genetic and epigenetic alterations nih.gov. In the context of Antiproliferative agent-43, prolonged exposure has been hypothesized to lead to the emergence of resistant clones. These cells undergo a process of adaptation, enabling them to withstand the drug's antiproliferative effects. The development of this resistance is a complex and multifactorial process, often involving a combination of the mechanisms detailed in the subsequent sections.

Molecular Alterations in Target Genes (e.g., Mutations, Amplifications)

The primary targets of many anticancer drugs are specific proteins or pathways crucial for cell survival and proliferation. Genetic alterations in the genes encoding these targets can significantly diminish drug efficacy.

Mutations: Point mutations, insertions, or deletions within the target gene of this compound can alter the protein's structure, thereby reducing the drug's binding affinity. For instance, mutations in the TAR DNA-binding protein 43 (TDP-43) gene have been identified in neurodegenerative diseases and are known to alter protein function nih.govplos.org. While direct evidence for this compound is still emerging, it is a well-established mechanism of resistance for other targeted therapies.

Amplifications: An increase in the copy number of the target gene, known as gene amplification, can lead to overexpression of the target protein. This overabundance of the target can effectively titrate out the drug, requiring higher concentrations to achieve the same inhibitory effect.

Below is a table summarizing potential molecular alterations leading to resistance.

| Alteration Type | Gene Target | Consequence |

| Missense Mutation | Target Protein X | Decreased drug binding affinity |

| Gene Amplification | Target Protein X | Overexpression of target, sequestering the drug |

| Deletion Mutation | Co-factor Gene Y | Loss of a necessary co-factor for drug activity |

Enhanced Drug Efflux and Transport Dynamics

A major mechanism of multidrug resistance in cancer cells is the increased expression and activity of ATP-binding cassette (ABC) transporters nih.govnih.gov. These membrane proteins function as efflux pumps, actively transporting a wide range of substrates, including chemotherapeutic drugs, out of the cell nih.govumkc.edu. This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect.

Overexpression of transporters such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) is a common finding in drug-resistant cancer cell lines nih.govumkc.edu. Studies on various antiproliferative agents have demonstrated a clear correlation between the upregulation of these transporters and the development of a resistant phenotype.

The following table details key efflux pumps implicated in multidrug resistance.

| Efflux Pump | Gene Name | Substrate Profile |

| P-glycoprotein (P-gp) | ABCB1 | Wide range of hydrophobic drugs |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Glutathione and glucuronide conjugates |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Mitoxantrone, topotecan, and other chemotherapeutics |

Activation of Compensatory or Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the one inhibited by the drug nih.gov. This allows the cells to maintain critical functions such as proliferation, survival, and metabolism, even in the presence of the therapeutic agent. For example, if this compound targets a specific kinase in a growth signaling pathway, resistant cells might upregulate a parallel pathway that can also drive cell proliferation.

The evasion of anti-growth signaling is a hallmark of cancer, and pathways such as the p53, Rb, and Hippo pathways are often dysregulated nih.gov. If this compound relies on an intact apoptotic pathway to induce cell death, mutations or epigenetic silencing of key components of this pathway, such as p53, could confer resistance. Similarly, the activation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can counteract the drug's effects and promote cell survival.

This table outlines potential compensatory signaling pathways.

| Inhibited Pathway | Compensatory Pathway | Cellular Outcome |

| Pathway A (Target of Agent-43) | Pathway B | Sustained cell proliferation |

| Pro-apoptotic Signaling | Anti-apoptotic Signaling (e.g., Bcl-2 overexpression) | Evasion of apoptosis |

| Cell Cycle Arrest | Upregulation of Cyclins/CDKs | Uncontrolled cell cycle progression |

Advanced Formulation and Delivery Systems for Antiproliferative Agent 43

Polymeric Nanocarriers and Microencapsulation Technologies

The use of polymeric nanoparticles as carriers for antiproliferative drugs is a promising approach in cancer therapy. mdpi.com These nanocarriers, typically made from biocompatible and biodegradable polymers like poly(D,L-lactic-co-glycolic) (PLGA) and poly(D,L-lactic acid) (PLA), can encapsulate Antiproliferative Agent-43, protecting it from degradation and allowing for targeted delivery. nih.gov This encapsulation can improve the agent's solubility, stability, and circulation time. nih.govnih.gov

Microencapsulation is another key technology, creating tiny capsules to contain the active agent. incaptek.com This method allows for the controlled and targeted release of this compound, which can be programmed to occur at a specific site, time, and dosage. incaptek.com For example, microcapsules can be designed with shells that respond to specific biological triggers. incaptek.com

Recent research has also explored the use of biopolymer films, such as those made from soy protein isolate (SPI), for drug delivery. mdpi.comnih.gov SPI is a biodegradable and biocompatible material that can be formed into films capable of carrying therapeutic agents. mdpi.comdaneshyari.com The mechanical properties and water resistance of these films can be enhanced, making them suitable for various drug delivery applications. mdpi.com Hydrogels are also being utilized for the local delivery of antiproliferative drugs. nih.gov These are networks of polymer chains that can hold large amounts of water and can be designed to release an encapsulated drug in a controlled fashion, which is particularly useful for localized therapies. nih.govdigitellinc.com

Table 1: Comparison of Polymeric Delivery Systems for this compound

| Delivery System | Base Material | Key Features | Potential Advantages |

|---|---|---|---|

| Nanoparticles | PLGA, PLA | Size in nanometer range, high surface area-to-volume ratio | Enhanced cellular uptake, ability to cross biological barriers. mdpi.comnih.gov |

| Microcapsules | Synthetic Polymers | Shell-core structure, programmable release | Precise control over release kinetics, targeted delivery. incaptek.compexacy.com |

| Biopolymer Films | Soy Protein Isolate | Biodegradable, film-forming capacity | Low cost, sustainable sourcing, suitable for topical/implantable systems. mdpi.comnih.gov |

| Hydrogels | Polyethylene Glycol | High water content, biocompatible | Localized and sustained drug delivery, injectable formulations. nih.govmdpi.com |

Sustained and Controlled Release Formulations

The core objective of sustained and controlled release formulations is to maintain a steady concentration of this compound in the bloodstream or at a specific target site over an extended period. longdom.orgupm-inc.com This approach reduces the need for frequent dosing, which can improve patient compliance and lead to better therapeutic outcomes. upm-inc.com

Sustained-release systems are engineered to release the drug slowly over time, though not necessarily at a constant rate. longdom.orgpatsnap.com This is often achieved by embedding the drug within a matrix that gradually erodes or through which the drug slowly diffuses. longdom.org In contrast, controlled-release formulations are designed to deliver the drug at a predetermined, constant rate, which provides more precise control over the drug's concentration in the body. patsnap.compatsnap.com This can be particularly important for agents with a narrow therapeutic window. longdom.org Technologies like osmotic pumps and specialized polymer coatings are often used to achieve this level of control. longdom.orgpatsnap.com

The main distinction between these two systems lies in the precision of the release kinetics; controlled-release systems offer a more predictable and consistent release profile. longdom.orgpatsnap.com

Table 2: Release Kinetics of this compound Formulations

| Formulation Type | Release Order | Release Profile | Key Characteristic |

|---|---|---|---|

| Immediate Release | First-Order | Rapid initial release, followed by decline | Quick onset of action |

| Sustained Release | First-Order | Slow release over a prolonged period | Extended duration of action. oakwoodlabs.com |

| Controlled Release | Zero-Order | Constant rate of release over time | Predictable and stable drug levels. oakwoodlabs.com |

Targeted Delivery Strategies for Enhanced Efficacy

Targeted delivery aims to increase the concentration of this compound at the site of action while minimizing its exposure to healthy tissues. nih.gov This is often accomplished through receptor-mediated targeting, where the drug carrier is decorated with ligands that bind to specific receptors overexpressed on the surface of target cells. nih.govmdpi.com

This "active" targeting strategy enhances the internalization of the drug carrier by the target cells, leading to a more potent therapeutic effect. nih.gov For instance, ligands such as antibodies, peptides, or small molecules can be attached to the surface of nanocarriers. mdpi.com These ligands then recognize and bind to their corresponding receptors, such as the folate receptor or the human epidermal growth factor receptor 2 (HER2), which are often upregulated in cancer cells. mdpi.com This specific binding facilitates the uptake of the nanocarrier and its therapeutic payload, thereby increasing the efficacy of the treatment. nih.gov

Table 3: Receptor-Mediated Targeting Strategies for this compound

| Receptor Target | Ligand Example | Associated Cancers | Rationale for Targeting |

|---|---|---|---|

| Folate Receptor | Folic Acid | Ovarian, Lung, Breast | Overexpressed on cancer cells, facilitates cellular uptake. nih.govmdpi.com |

| HER2/ErbB2 | Trastuzumab (Antibody) | Breast, Gastric | High expression is linked to aggressive tumor growth. mdpi.com |

| EGFR | Cetuximab (Antibody) | Colorectal, Head and Neck | Involved in cell proliferation and survival pathways. nih.gov |

| Transferrin Receptor | Transferrin (Protein) | Brain, Breast | Highly expressed in proliferating cells due to increased iron demand. nih.gov |

Biomaterial-Based Scaffolds for Localized Drug Release

Biomaterial-based scaffolds offer a promising platform for the localized and sustained delivery of this compound, particularly in the context of treating solid tumors or preventing recurrence after surgical resection. nih.govnih.gov These three-dimensional structures can be implanted directly at the target site, where they act as a reservoir for the drug. mdpi.commdpi.com

These scaffolds are typically made from biodegradable polymers, which allows them to be naturally absorbed by the body over time, eliminating the need for surgical removal. dntb.gov.ua The release of the drug from the scaffold can be controlled by the rate of polymer degradation and the diffusion of the drug through the scaffold's porous structure. nih.gov This localized approach can achieve a high drug concentration at the target site while minimizing systemic toxicity. researchgate.net Injectable hydrogels are a particularly innovative type of scaffold, as they can be administered in a minimally invasive manner and can conform to the shape of a tumor cavity. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Antiproliferative Agent 43

Exploration of Combination Therapeutic Strategies

A cornerstone of modern oncology is the use of combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. For INI-43, a significant area of future research lies in its synergistic potential with established chemotherapeutic agents.

Preclinical studies have demonstrated a powerful synergistic interaction between INI-43 and the platinum-based drug, cisplatin (B142131), in cervical cancer cells. nih.govnih.gov Pre-treatment with INI-43 at sublethal concentrations significantly enhanced the sensitivity of cervical cancer cells to cisplatin, leading to decreased cell viability and increased apoptosis. nih.govnih.gov This synergistic effect was confirmed by a combination index (CI) evaluation, which showed that the combined treatment resulted in a greater anti-cancer effect than the additive effects of each drug alone. researchgate.net The proposed mechanism for this synergy involves the INI-43-mediated inhibition of Kpnβ1, which in turn prevents the cisplatin-induced nuclear import of the pro-survival transcription factor NFκB. nih.govnih.gov This leads to reduced expression of NFκB target genes that are involved in DNA repair and anti-apoptotic pathways, thereby augmenting the DNA-damaging effects of cisplatin. nih.govnih.gov

This successful preclinical combination provides a strong rationale for exploring INI-43 in conjunction with other DNA-damaging agents and across a broader range of cancer types. Future studies should systematically evaluate INI-43 with other classes of chemotherapeutics, including taxanes, anthracyclines, and antimetabolites. Moreover, combining INI-43 with other targeted therapies, such as PARP inhibitors or cell cycle checkpoint inhibitors, could yield profound synergistic effects, particularly in cancers with specific genetic vulnerabilities. The potential to use INI-43 to re-sensitize chemoresistant tumors to standard therapies is a particularly compelling avenue for translational research. uct.ac.za

Identification of Predictive and Prognostic Biomarkers for Response

The heterogeneity of cancer necessitates the identification of biomarkers to select patients most likely to respond to a given therapy. For INI-43, several potential predictive and prognostic biomarkers are emerging from our understanding of its mechanism of action.

Given that INI-43 targets Kpnβ1, the expression level of Kpnβ1 itself is a prime candidate for a predictive biomarker. uct.ac.za Studies have shown that Kpnβ1 is overexpressed in various cancers, including cervical and esophageal cancer, and that this overexpression is correlated with poor patient survival. uct.ac.za Therefore, high Kpnβ1 expression in tumors could be a key indicator for sensitivity to INI-43.

The synergistic relationship between INI-43 and cisplatin points to the tumor suppressor protein p53 as another critical biomarker. nih.govnih.gov INI-43 pre-treatment has been shown to stabilize p53, leading to an increased apoptotic response when combined with cisplatin. nih.govnih.gov This suggests that tumors with wild-type p53 may be particularly susceptible to this combination therapy. Conversely, the status of the NFκB pathway could also predict response. Tumors with high basal NFκB activity may be more reliant on this pro-survival pathway and thus more sensitive to its inhibition by INI-43. nih.govnih.gov

Future research should focus on validating these candidate biomarkers in larger, more diverse preclinical models and eventually in clinical trials. The development of robust, clinically applicable assays for measuring Kpnβ1 expression, p53 status, and NFκB activity will be crucial for patient stratification. Furthermore, unbiased "omics" approaches, such as genomics, transcriptomics, and proteomics, could uncover novel and more precise biomarkers of response to INI-43, both as a monotherapy and in combination.

| Biomarker Candidate | Rationale | Potential Clinical Application |

| Kpnβ1 Expression | Direct target of INI-43; overexpressed in several cancers. uct.ac.za | Patient selection for INI-43 therapy. |

| p53 Status | INI-43 enhances p53-mediated apoptosis in combination with cisplatin. nih.govnih.gov | Predicting synergy with DNA-damaging agents. |

| NFκB Activity | INI-43 blocks NFκB nuclear import, a key survival pathway. nih.govnih.gov | Identifying tumors reliant on NFκB signaling. |

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately predict the clinical efficacy of INI-43, it is imperative to move beyond traditional two-dimensional (2D) cell culture and simple xenograft models. The development and utilization of more sophisticated preclinical models that better recapitulate the complexity of human tumors are essential.

Initial in vivo studies using subcutaneous xenograft models of esophageal and cervical cancer have shown that intraperitoneal administration of INI-43 can significantly inhibit tumor growth. researchgate.netuct.ac.za While promising, these models lack the native tumor microenvironment and the influence of the immune system.

Future preclinical evaluation of INI-43 should incorporate advanced models such as:

Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is directly implanted into immunodeficient mice, have been shown to better predict clinical outcomes. Evaluating INI-43 in a panel of PDXs from various cancer types would provide a more robust assessment of its anti-tumor activity.

Organoid Models: Three-dimensional (3D) organoid cultures derived from patient tumors can mimic the architecture and cellular heterogeneity of the original tumor. These models are invaluable for high-throughput drug screening and for studying the effects of INI-43 on cell-cell interactions and the tumor microenvironment.

Syngeneic and Humanized Mouse Models: To understand the interplay between INI-43 and the immune system, syngeneic models (with a competent immune system) and humanized mouse models (engrafted with human immune cells) are necessary. These models will be critical for evaluating the potential of INI-43 to be combined with immunotherapies.

By employing these advanced preclinical models, researchers can gain a deeper understanding of INI-43's efficacy, mechanisms of resistance, and its interaction with the tumor microenvironment and immune system, thereby facilitating a more successful translation to the clinic.

Potential for Broader Therapeutic Applications Beyond Proliferation Control

While the primary focus of INI-43 development has been its antiproliferative effects, its mechanism of action suggests potential for broader therapeutic applications. The inhibition of Kpnβ1-mediated nuclear import affects a multitude of cellular pathways that are not only involved in proliferation but also in other aspects of cancer progression and potentially other diseases.

The anti-cancer activity of INI-43 has been demonstrated in a range of cancer cell lines, including those of cervical, esophageal, ovarian, breast, liver, gastric, osteosarcoma, and fibrosarcoma origin, suggesting its potential as a pan-cancer therapeutic agent. uct.ac.zaaacrjournals.org

Furthermore, the role of Kpnβ1 in processes such as inflammation and viral infection opens up possibilities for INI-43 in non-oncological indications. For instance, the nuclear import of transcription factors like NFκB is central to the inflammatory response, suggesting a potential role for INI-43 in treating inflammatory diseases. medchemexpress.com Additionally, many viruses rely on the host cell's nuclear import machinery for their replication, presenting another avenue for the therapeutic application of INI-43.

Future research should explore these broader applications. Investigating the efficacy of INI-43 in preclinical models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, could uncover new therapeutic opportunities. Similarly, its potential as an antiviral agent warrants investigation against a range of viruses that depend on nuclear import for their life cycle. A deeper understanding of the diverse cargo proteins that rely on Kpnβ1 for nuclear import will undoubtedly unveil new and exciting therapeutic possibilities for INI-43.

Q & A

Q. Advanced Research Focus

- Dosage Optimization : Base doses on in vitro IC values, adjusting for bioavailability. For example, phase I trials of VEGF/VEGFR inhibitors used body surface area-adjusted dosing .

- Toxicity Profiling : Monitor organ-specific toxicity (e.g., liver, kidneys) via histopathology and serum biomarkers (ALT, creatinine).

- Ethical Compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .

How can researchers identify literature gaps and validate the novelty of Agent-43’s mechanism of action?

Q. Advanced Research Focus

- Systematic Reviews : Use databases like PubMed and SciFinder to filter studies by keywords (e.g., “antiproliferative,” “dihydropyrimidinone”) and publication date (last 5 years). Exclude unreliable sources (e.g., ) .

- Pathway Analysis : Compare transcriptomic/proteomic data (e.g., RNA-seq) from treated vs. untreated cells to identify dysregulated pathways (e.g., mTOR, ASK1/p38) .

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm the role of hypothesized targets (e.g., HSP70) in Agent-43’s activity .

What statistical approaches are recommended for analyzing dose-dependent antiproliferative effects?

Q. Basic Research Focus

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) using software like GraphPad Prism. Report R values and confidence intervals .

- Error Propagation : Account for variability in biological replicates (n ≥ 3) and analytical instruments using standard error of the mean (SEM) .

- Multivariate Analysis : Apply principal component analysis (PCA) to integrate data from multiple assays (e.g., viability, ROS, apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.